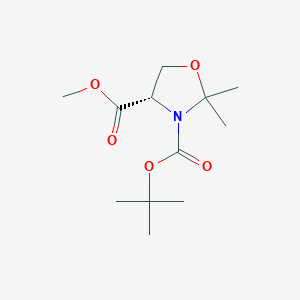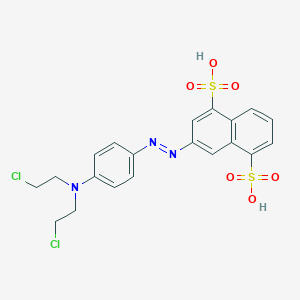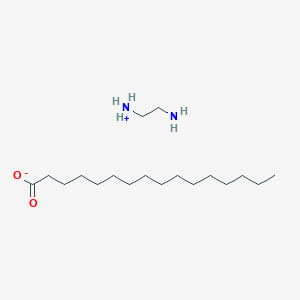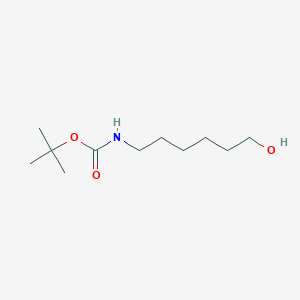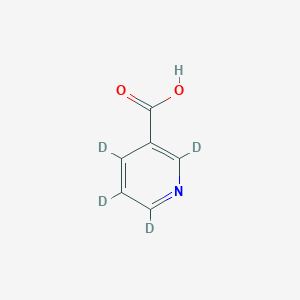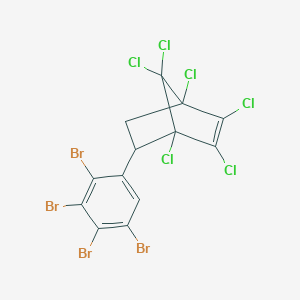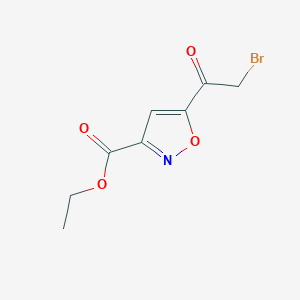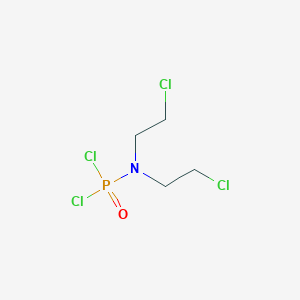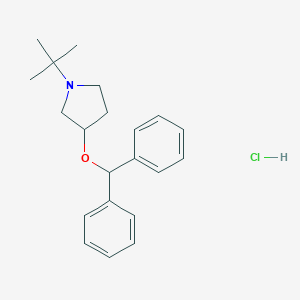
1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride, also known as WIN 35,428, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride involves the inhibition of dopamine reuptake. It binds to the dopamine transporter and prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This results in increased dopamine signaling and activation of the reward pathway in the brain.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride are primarily related to its action on the dopamine system. It increases dopamine levels in the brain, which leads to a range of effects such as increased motivation, euphoria, and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride in lab experiments include its high potency and selectivity for the dopamine transporter. It is also relatively easy to synthesize and has been extensively characterized in terms of its pharmacological properties.
The limitations of using 1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride in lab experiments include its potential for abuse and addiction. It is also associated with a range of side effects such as anxiety, insomnia, and increased heart rate.
Zukünftige Richtungen
There are several potential future directions for research on 1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride. These include:
1. Investigating the potential therapeutic applications of the compound in other neurological and psychiatric disorders such as schizophrenia and bipolar disorder.
2. Developing more selective dopamine reuptake inhibitors that have fewer side effects and a lower potential for abuse.
3. Studying the long-term effects of chronic use of 1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride on the dopamine system and other neurotransmitter systems in the brain.
4. Investigating the potential of combining 1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride with other drugs such as antidepressants and antipsychotics for improved therapeutic efficacy.
Conclusion:
1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride is a potent dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. While it has several advantages as a research tool, it is also associated with a range of limitations and potential side effects. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more selective and effective dopamine reuptake inhibitors.
Synthesemethoden
The synthesis of 1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride involves the reaction of 3-(diphenylmethoxy)pyrrolidine with tert-butyl bromide in the presence of a strong base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of cocaine addiction, attention deficit hyperactivity disorder (ADHD), and depression.
Eigenschaften
CAS-Nummer |
102584-36-1 |
|---|---|
Produktname |
1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride |
Molekularformel |
C21H28ClNO |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
3-benzhydryloxy-1-tert-butylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-21(2,3)22-15-14-19(16-22)23-20(17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,19-20H,14-16H2,1-3H3;1H |
InChI-Schlüssel |
VFHGAXJKKHZLPL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Kanonische SMILES |
CC(C)(C)N1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Synonyme |
1-tert-Butyl-3-(diphenylmethoxy)pyrrolidine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



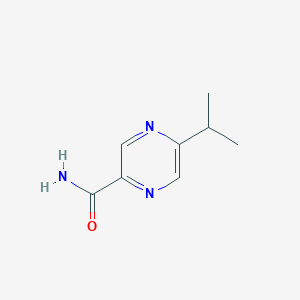

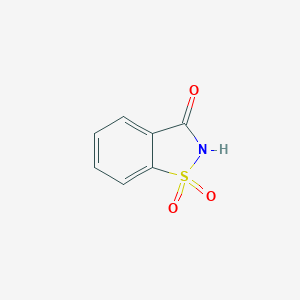
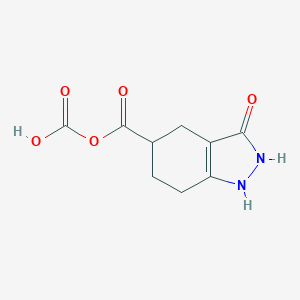
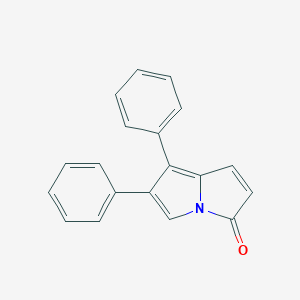
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B28186.png)
